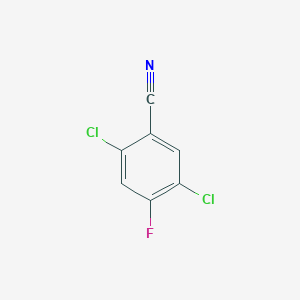

2,5-Dichloro-4-fluorobenzonitrile

Descripción

2,5-Dichloro-4-fluorobenzonitrile (C₇H₂Cl₂FN, MW: 190.00 g/mol) is a halogenated aromatic nitrile compound characterized by chlorine atoms at the 2- and 5-positions and a fluorine atom at the 4-position of the benzene ring. Its synthesis likely involves halogenation and cyanation steps similar to related compounds, though precise methodologies remain proprietary .

Propiedades

IUPAC Name |

2,5-dichloro-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZRXJZKTRHRQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-fluorobenzonitrile typically involves halogenation and nitrile formation reactions. One common method includes the halogen-exchange fluorination of 2,5-dichlorobenzonitrile using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using thionyl chloride and dimethylformamide as catalysts . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dichloro-4-fluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the nitrile group to an amine.

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the nitrile group to a carboxylic acid.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Reduction Products: The primary amine derivative of this compound.

Oxidation Products: The corresponding carboxylic acid derivative.

Aplicaciones Científicas De Investigación

2,5-Dichloro-4-fluorobenzonitrile has several applications in scientific research:

Energetic and Structural Studies: Investigations into the enthalpies of formation, vapor pressures, and electronic effects of fluorobenzonitriles.

Synthesis Techniques: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Carbon Dioxide Fixation: Structural analogs of this compound are used in carbon capture and utilization technologies.

Spectroscopic Analysis: Provides valuable information on electronic and vibrational characteristics for material science applications.

Radiopharmaceutical Development: Utilized in the synthesis of radiofluorinated compounds for medical imaging.

Mecanismo De Acción

. The molecular targets and pathways involved typically depend on the specific application and the nature of the chemical reactions it undergoes.

Comparación Con Compuestos Similares

3,5-Dichloro-4-fluorobenzonitrile

- Structure : Chlorine at 3- and 5-positions, fluorine at 4-position.

- Synthesis : Prepared via chlorodenitration of 4-fluoro-3,5-dinitrobenzonitrile followed by reaction with alkali metal fluorides .

- Applications : Key intermediate in synthesizing 3-chloro-4,5-difluorobenzonitrile, a precursor for specialty chemicals .

- Market Trends : Projected growth in global production (2025–2030), driven by demand in pharmaceuticals and agrochemicals .

- Safety : Classified under GHS Revision 8 with precautions for inhalation, skin contact, and fire hazards .

2,6-Dichloro-4-fluorobenzonitrile

- Structure : Chlorine at 2- and 6-positions, fluorine at 4-position.

- Properties: Steric hindrance from adjacent chlorine atoms may reduce electrophilic substitution reactivity compared to 3,5-dichloro analogs. Limited data on industrial use, though catalog listings suggest research-scale availability .

4-Chloro-3,5-difluorobenzonitrile

3-Chloro-4,5-difluorobenzonitrile

- Structure : Chlorine at 3-position, fluorine at 4- and 5-positions.

- Synthesis : Produced by reacting 3,5-dichloro-4-fluorobenzonitrile with alkali metal fluorides at 250°C .

- Applications : Used in advanced material synthesis due to balanced electronic effects.

Comparative Data Table

Key Findings and Implications

Substituent Position Effects :

- 3,5-Dichloro-4-fluorobenzonitrile exhibits higher industrial relevance due to optimized reactivity for further fluorination .

- This compound may face synthetic challenges due to steric effects, limiting large-scale applications.

Market Dynamics :

- The 3,5-dichloro isomer dominates production volumes, with a projected CAGR of 5.2% (2025–2030) in Asia-Pacific markets .

Safety and Handling :

- Chlorine/fluorine substitution patterns influence toxicity profiles. For example, 3,5-dichloro-4-fluorobenzonitrile requires stringent respiratory protections , while analogous compounds may have varying hazard classifications.

Actividad Biológica

2,5-Dichloro-4-fluorobenzonitrile is a halogenated aromatic compound with significant potential in various biological and chemical applications. Its structure, characterized by the presence of two chlorine atoms and one fluorine atom on a benzene ring with a nitrile group, suggests unique reactivity and biological activity. This article explores its biological activity, relevant research findings, and potential applications.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety and efficacy of compounds in pharmaceutical applications. While direct studies on this compound are scarce, similar compounds have been investigated for their cytotoxic effects on cancer cell lines. For example, chlorinated benzonitriles have been noted for their ability to induce apoptosis in cancer cells .

Synthesis and Reactivity

The synthesis of this compound typically involves halogenation and nitrile formation reactions. Various synthetic routes have been developed to optimize yields and purity . The compound undergoes several chemical reactions, including:

- Substitution Reactions: Chlorine and fluorine atoms can be replaced with other functional groups.

- Oxidation and Reduction Reactions: The nitrile group can be converted to amines or carboxylic acids under specific conditions.

These reactions are essential for understanding the compound's reactivity in biological systems.

The mechanism by which this compound exerts its biological effects is likely related to its interaction with cellular targets. Halogenated compounds often disrupt cellular functions by interacting with proteins or nucleic acids. Further research is needed to elucidate the specific pathways involved.

Case Studies

Applications

This compound has potential applications in:

- Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds.

- Agrochemicals: Due to its potential antimicrobial properties.

- Material Science: In studies related to electronic properties and structural analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.